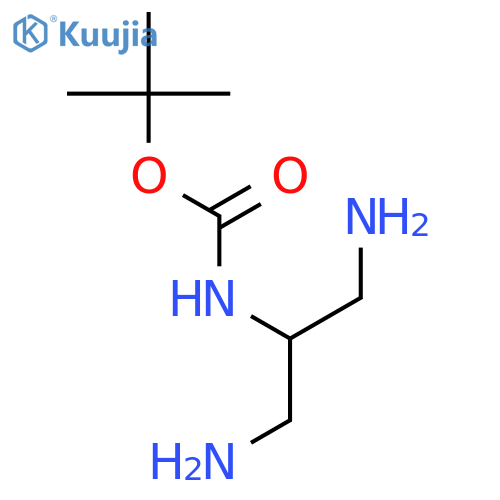

Cas no 213475-74-2 (tert-butyl N-(1,3-diaminopropan-2-yl)carbamate)

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,[2-amino-1-(aminomethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)

- FT-0766778

- CS-0265069

- Z1262632946

- Carbamic acid, [2-amino-1-(aminomethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)

- tert-butyl N-(1, 3-diaminopropan-2-yl)carbamate

- AKOS026727603

- tert-butyl (1,3-diaminopropan-2-yl)carbamate

- 213475-74-2

- SCHEMBL2846888

- tert-butyl(1,3-diaminopropan-2-yl)carbamate

- C8H19N3O2

- Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

- F70861

- EN300-96285

- tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

-

- MDL: MFCD20696567

- インチ: InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,4-5,9-10H2,1-3H3,(H,11,12)

- InChIKey: FFCXTFAZMDAIIX-UHFFFAOYSA-N

- SMILES: NCC(NC(OC(C)(C)C)=O)CN

計算された属性

- 精确分子量: 189.147726857g/mol

- 同位素质量: 189.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 5

- 複雑さ: 161

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -0.9

- トポロジー分子極性表面積: 90.4Ų

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-96285-0.25g |

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate |

213475-74-2 | 95% | 0.25g |

$459.0 | 2024-05-21 | |

| A2B Chem LLC | AF42865-250mg |

tert-Butyl n-(1,3-diaminopropan-2-yl)carbamate |

213475-74-2 | 95% | 250mg |

$519.00 | 2024-04-20 | |

| A2B Chem LLC | AF42865-50mg |

tert-Butyl n-(1,3-diaminopropan-2-yl)carbamate |

213475-74-2 | 95% | 50mg |

$263.00 | 2024-04-20 | |

| A2B Chem LLC | AF42865-1g |

tert-Butyl n-(1,3-diaminopropan-2-yl)carbamate |

213475-74-2 | 95% | 1g |

$1012.00 | 2024-04-20 | |

| 1PlusChem | 1P00BNHT-100mg |

Carbamic acid, [2-amino-1-(aminomethyl)ethyl]-, 1,1-dimethylethyl ester (9CI) |

213475-74-2 | 95% | 100mg |

$321.00 | 2025-02-25 | |

| Aaron | AR00BNQ5-1g |

Carbamic acid, [2-amino-1-(aminomethyl)ethyl]-, 1,1-dimethylethyl ester (9CI) |

213475-74-2 | 95% | 1g |

$693.00 | 2025-01-24 | |

| A2B Chem LLC | AF42865-100mg |

tert-Butyl n-(1,3-diaminopropan-2-yl)carbamate |

213475-74-2 | 95% | 100mg |

$374.00 | 2024-04-20 | |

| Enamine | EN300-96285-2.5g |

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate |

213475-74-2 | 95% | 2.5g |

$1819.0 | 2024-05-21 | |

| Enamine | EN300-96285-10.0g |

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate |

213475-74-2 | 95% | 10.0g |

$3992.0 | 2024-05-21 | |

| TRC | B814290-10mg |

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate |

213475-74-2 | 10mg |

$ 95.00 | 2022-06-06 |

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate 関連文献

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

tert-butyl N-(1,3-diaminopropan-2-yl)carbamateに関する追加情報

Introduction to Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS No. 213475-74-2)

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 213475-74-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various biologically active molecules. The structural features of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate, particularly the presence of a tert-butyl group and a 1,3-diaminopropan-2-yl moiety, contribute to its unique reactivity and potential applications in drug development.

The tert-butyl group, a tertiary alkyl group, is known for its steric hindrance and stability, which can be advantageous in protecting functional groups during synthetic processes. This characteristic makes tert-butyl N-(1,3-diaminopropan-2-yl)carbamate a valuable building block in multi-step synthetic routes, where regioselectivity and protection-deprotection strategies are crucial. Additionally, the 1,3-diaminopropan-2-yl part of the molecule introduces two amino functionalities, which are highly reactive sites that can participate in various chemical transformations such as condensation reactions, cyclization, and coupling reactions. These features make the compound a promising candidate for the synthesis of complex molecules.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates have been explored as pharmacophores in the design of drugs targeting various diseases, including neurological disorders, inflammation, and metabolic conditions. The structural motif of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate aligns well with these trends, as it combines the stability provided by the tert-butyl group with the reactivity of the amino functions. This combination allows for diverse modifications and derivatizations, enabling chemists to tailor the properties of the compound for specific applications.

One of the most compelling aspects of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate is its potential role in the synthesis of bioactive molecules. The presence of both primary and secondary amine groups provides multiple sites for functionalization, making it an ideal candidate for constructing heterocyclic scaffolds or appending pharmacophoric units. For instance, recent studies have demonstrated that derivatives of this compound can be used to develop inhibitors targeting enzymes involved in cancer pathways. The steric bulk provided by the tert-butyl group can help optimize binding interactions with biological targets, while the amino functions allow for further derivatization to enhance potency and selectivity.

The pharmaceutical industry has increasingly recognized the importance of intermediates like tert-butyl N-(1,3-diaminopropan-2-yl)carbamate in accelerating drug discovery processes. The ability to efficiently synthesize complex molecules starting from well-defined precursors is crucial for reducing development time and costs. The structural features of this compound make it a versatile intermediate that can be incorporated into various synthetic strategies. For example, it can serve as a precursor for the preparation of carbamate-based drugs that exhibit improved pharmacokinetic properties or enhanced therapeutic efficacy.

From a synthetic chemistry perspective, tert-butyl N-(1,3-diaminopropan-2-yl)carbamate offers several advantages due to its well-defined reactivity patterns. The amino functions can undergo traditional amide bond formation reactions with carboxylic acids or activated derivatives thereof. Additionally, they can participate in Schiff base formation or undergo alkylation reactions to introduce further substituents. The tert-butyl carbamate moiety itself can be hydrolyzed under acidic or basic conditions to release the corresponding amine and carbamic acid derivative. This versatility makes it a valuable tool in synthetic organic chemistry laboratories.

In addition to its pharmaceutical applications, tert-butyl N-(1,3-diaminopropan-2-yl)carbamate has potential uses in material science and agrochemical research. The ability to functionalize this compound with various groups allows for the creation of polymers or surface-modified materials with tailored properties. For instance, derivatives containing hydrophobic or hydrophilic groups could be used to develop coatings or adhesives with specific characteristics. Similarly, agrochemical researchers may explore this compound as a precursor for novel pesticides or herbicides that exhibit improved environmental profiles.

The synthesis of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate itself is an interesting challenge from a chemical standpoint. While detailed synthetic routes are not within the scope of this article, it is likely that multiple approaches could be employed depending on desired purity and scale requirements. Common strategies might include condensation reactions between tert-butanol derivatives and 1-chloroacrylamide followed by reduction steps to introduce the diamino functionality. Alternatively, multi-component reactions could provide a more streamlined route if suitable precursors are available.

Recent advancements in catalytic methods have also opened new possibilities for synthesizing complex molecules like tert-butyl N-(1,3-diaminopropan-2-lyl)carbamate more efficiently and sustainably. Transition metal-catalyzed reactions have shown promise in facilitating key transformations such as cross-coupling reactions or intramolecular cyclizations that would be difficult to achieve through traditional methods alone. These innovations not only improve yields but also reduce waste generation during production processes.

The safety profile of tert-butyl N-(1 3 diaminoprop an 2 yl carbamate, like many carbamate-based compounds, is an important consideration when evaluating its use in research or industrial applications, However, due to its relatively simple structure, it is expected to exhibit moderate toxicity typical for small-molecule intermediates, Proper handling procedures should always be followed, including use of personal protective equipment (PPE) such as gloves, goggles, and lab coats, Additionally, storage conditions should be maintained appropriately, away from moisture sources, heat sources, and incompatible substances

213475-74-2 (tert-butyl N-(1,3-diaminopropan-2-yl)carbamate) Related Products

- 255735-88-7(tert-butyl N-(2-aminopropyl)carbamate)

- 91188-13-5(tert-butyl N-(azetidin-3-yl)carbamate)

- 320580-88-9(tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate)

- 149632-73-5(Tert-Butyl (1-aminopropan-2-yl)carbamate)

- 2877688-34-9(4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)thiomorpholine)

- 2229658-96-0(4-(1-Benzylpiperidin-3-yl)but-3-en-2-one)

- 946320-72-5(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide)

- 1187168-80-4(2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine)

- 113136-77-9(Cyclanilide)

- 2418594-54-2(INDEX NAME NOT YET ASSIGNED)